Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
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Overview
Description
Quinelorane is a chemical compound known for its role as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors . It has been studied extensively for its effects on the central nervous system and its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinelorane involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of quinelorane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Quinelorane undergoes various chemical reactions, including:
Oxidation: Quinelorane can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert quinelorane into its corresponding amine derivatives.
Substitution: Quinelorane can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Quinelorane has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: Quinelorane is employed in research on neurotransmitter systems and their role in behavior and neurological functions.
Industry: Quinelorane is used in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
Quinelorane exerts its effects by binding to and activating dopamine D2 and D3 receptors. This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase activity, which reduces the levels of cyclic adenosine monophosphate (cAMP). This, in turn, affects various downstream signaling pathways involved in neurotransmission and neuronal activity .
Comparison with Similar Compounds
Quinpirole: Another dopamine receptor agonist with similar pharmacological properties.
Ropinirole: Used in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: A dopamine agonist used for Parkinson’s disease and other movement disorders.
Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .
Properties
CAS No. |
98524-57-3 |
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Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChI Key |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-175877; LY175877; LY 175877 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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